molecular formula C13H20O B12759004 5-Azulenemethanol, 1,2,3,3a,4,5,6,7(or 1,2,3,4,5,6,7,8)-octahydro-alpha,alpha,3,8-tetramethyl-

5-Azulenemethanol, 1,2,3,3a,4,5,6,7(or 1,2,3,4,5,6,7,8)-octahydro-alpha,alpha,3,8-tetramethyl-

Cat. No.: B12759004
M. Wt: 192.30 g/mol
InChI Key: XHWBNIKVUZLLKD-NQBHXWOUSA-N
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Description

5-Azulenemethanol, 1,2,3,3a,4,5,6,7(or 1,2,3,4,5,6,7,8)-octahydro-alpha,alpha,3,8-tetramethyl- is a useful research compound. Its molecular formula is C13H20O and its molecular weight is 192.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Azulenemethanol, 1,2,3,3a,4,5,6,7(or 1,2,3,4,5,6,7,8)-octahydro-alpha,alpha,3,8-tetramethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Azulenemethanol, 1,2,3,3a,4,5,6,7(or 1,2,3,4,5,6,7,8)-octahydro-alpha,alpha,3,8-tetramethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

The synthesis of 5-Azulenemethanol, 1,2,3,3a,4,5,6,7-octahydro-alpha,alpha,3,8-tetramethyl- involves several steps. One common synthetic route includes the hydrogenation of guaiol, a naturally occurring sesquiterpenoid alcohol, under specific conditions to yield the desired compound . Industrial production methods may involve the use of catalytic hydrogenation processes to achieve high yields and purity.

Chemical Reactions Analysis

5-Azulenemethanol, 1,2,3,3a,4,5,6,7-octahydro-alpha,alpha,3,8-tetramethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups such as halides or esters.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Azulenemethanol, 1,2,3,3a,4,5,6,7-octahydro-alpha,alpha,3,8-tetramethyl- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reference standard in analytical chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the formulation of fragrances and flavors due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 5-Azulenemethanol, 1,2,3,3a,4,5,6,7-octahydro-alpha,alpha,3,8-tetramethyl- involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines and mediators.

Comparison with Similar Compounds

5-Azulenemethanol, 1,2,3,3a,4,5,6,7-octahydro-alpha,alpha,3,8-tetramethyl- can be compared with similar compounds such as:

    Guaiol: A sesquiterpenoid alcohol with a similar azulene structure but different functional groups.

    Bulnesol: Another azulene derivative with distinct chemical properties and applications.

    Guaiac acetate: An ester derivative of guaiol with different reactivity and uses.

These compounds share structural similarities but differ in their functional groups, reactivity, and applications, highlighting the uniqueness of 5-Azulenemethanol, 1,2,3,3a,4,5,6,7-octahydro-alpha,alpha,3,8-tetramethyl-.

Properties

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

[(3R,3aR,5R)-3,8-dimethyl-2,3,3a,4,5,6-hexahydroazulen-5-yl]methanol

InChI

InChI=1S/C13H20O/c1-9-3-5-11(8-14)7-13-10(2)4-6-12(9)13/h3,6,10-11,13-14H,4-5,7-8H2,1-2H3/t10-,11-,13-/m1/s1

InChI Key

XHWBNIKVUZLLKD-NQBHXWOUSA-N

Isomeric SMILES

C[C@@H]1CC=C2[C@@H]1C[C@@H](CC=C2C)CO

Canonical SMILES

CC1CC=C2C1CC(CC=C2C)CO

Origin of Product

United States

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